N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H19N5O6S and its molecular weight is 469.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
A study by Yang et al. (2015) on a new benzamide isolated from endophytic Streptomyces YIM67086 reported antimicrobial activities against several pathogens and antioxidant activity. This suggests potential applications of similar benzamides in developing antimicrobial and antioxidant agents [Yang et al., 2015].
Anticancer Properties
Theoclitou et al. (2011) discovered a kinesin spindle protein inhibitor, indicating a potential application in cancer therapy due to its ability to arrest cells in mitosis, leading to cellular death [Theoclitou et al., 2011]. Similarly, Havrylyuk et al. (2010) evaluated the antitumor activity of novel 4-thiazolidinones with benzothiazole moiety, highlighting the potential of such compounds in anticancer drug development [Havrylyuk et al., 2010].
Serotonin-3 (5-HT3) Receptor Antagonists
Kuroita et al. (1996) synthesized and evaluated the serotonin-3 (5-HT3) receptor binding affinity of various 3-substituted 5-chloro-2-methoxybenzamides, leading to the discovery of compounds with potent antagonistic activity. This indicates the role of benzamides in developing drugs targeting the 5-HT3 receptor, potentially for gastrointestinal or psychiatric disorders [Kuroita et al., 1996].
Electrophilic Substitution and Oxidation Studies
Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, which are noted for their antioxidant activity. Understanding the oxidation mechanisms of these compounds can aid in the development of effective antioxidants [Jovanović et al., 2020].
Melanoma Imaging and Treatment
Eisenhut et al. (2000) investigated radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging, highlighting the significance of structural variations in enhancing melanoma uptake and selectivity. Such studies contribute to the development of diagnostic and therapeutic agents for melanoma [Eisenhut et al., 2000].
Wirkmechanismus
Target of Action
Compounds with similar structures, such as benzo[d][1,3]dioxol-5-yl and thiophene-2-carboxamides, have been reported to inhibit vegfr1 , a receptor tyrosine kinase involved in angiogenesis .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its target, vegfr1, and inhibit its activity . This inhibition could prevent the signaling cascade initiated by VEGFR1, thereby affecting the process of angiogenesis .
Biochemical Pathways
The inhibition of VEGFR1 can affect the VEGF signaling pathway, which plays a crucial role in angiogenesis . Angiogenesis is a process that involves the growth of new blood vessels from pre-existing ones, and it is critical for tumor growth and metastasis . Therefore, the inhibition of this pathway could potentially have anti-tumor effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. If it indeed inhibits VEGFR1 and affects the VEGF signaling pathway, it could potentially have anti-tumor effects by inhibiting angiogenesis . This could result in the reduction of tumor growth and metastasis .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 4-aminobenzoic acid to form N-(4-methoxybenzoyl)-4-aminobenzoic acid. The resulting compound is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide.", "Starting Materials": [ "4-methoxybenzoic acid", "thionyl chloride", "4-aminobenzoic acid", "ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate" ], "Reaction": [ "4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride.", "4-methoxybenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base to form N-(4-methoxybenzoyl)-4-aminobenzoic acid.", "N-(4-methoxybenzoyl)-4-aminobenzoic acid is then reacted with ethyl 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetate in the presence of a coupling agent to form N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide." ] } | |
CAS-Nummer |
872597-37-0 |
Molekularformel |
C21H19N5O6S |
Molekulargewicht |
469.47 |
IUPAC-Name |
N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C21H19N5O6S/c1-30-13-5-2-11(3-6-13)19(28)24-17-18(22)25-21(26-20(17)29)33-9-16(27)23-12-4-7-14-15(8-12)32-10-31-14/h2-8H,9-10H2,1H3,(H,23,27)(H,24,28)(H3,22,25,26,29) |
InChI-Schlüssel |
GVINATNTMCNBIW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC4=C(C=C3)OCO4)N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.